N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
Description
N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a phenoxy group, ethoxy linkages, and an amine group, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-13-7-6-8-14(2)15(13)19-12-11-18-10-9-17-16(3,4)5;3-1(4)2(5)6/h6-8,17H,9-12H2,1-5H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOBUIWYBVSBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOCCNC(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to yield N-[2-(2,6-dimethylphenoxy)ethyl]amine. The final step involves the alkylation of this amine with 2-bromo-2-methylpropane to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties[][2].
Mechanism of Action
The mechanism of action of N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The ethoxy linkages and amine group contribute to the compound’s ability to cross cell membranes and affect intracellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline
- N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
- N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
Uniqueness
N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
